molecular formula C11H11N3O2S B2845034 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine CAS No. 879035-07-1

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine

Cat. No.: B2845034
CAS No.: 879035-07-1
M. Wt: 249.29
InChI Key: SIMRLRODPORBCQ-UHFFFAOYSA-N
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Description

5-Nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol . Structurally, it features a pyridine ring substituted with a nitro group at the 5-position and an ethylamine side chain linked to a thiophene (2-thienyl) moiety at the 2-position. The thienyl group introduces sulfur into the structure, distinguishing it from analogs with purely hydrocarbon or nitro-substituted aryl substituents.

Properties

IUPAC Name

5-nitro-N-(2-thiophen-2-ylethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-14(16)9-3-4-11(13-8-9)12-6-5-10-2-1-7-17-10/h1-4,7-8H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMRLRODPORBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminopyridine to form 5-nitro-2-aminopyridine, which is then reacted with 2-(2-thienyl)ethyl bromide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale nitration and subsequent substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: 5-amino-N-[2-(2-thienyl)ethyl]pyridin-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can act as androgen receptor antagonists, which are crucial in the treatment of prostate cancer. These compounds demonstrate the ability to inhibit tumor growth effectively in xenograft models, showcasing their potential as therapeutic agents against androgen-driven cancers .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyridine derivatives are known for their ability to disrupt bacterial cell walls or inhibit essential enzymes, thus serving as effective antimicrobial agents. This property makes them valuable in developing new antibiotics, especially in an era of increasing antibiotic resistance .

Material Science Applications

Organic Electronics
this compound has potential applications in organic electronics due to its electronic properties. The thienyl group can enhance charge transport properties when incorporated into organic semiconductors. Research into similar compounds has shown that modifications to the pyridine ring can lead to improved conductivity and stability in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Synthesis and Structural Studies

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The synthetic pathway often includes the introduction of the nitro group through electrophilic substitution reactions and the thienyl group via nucleophilic substitution methods.

Synthesis Overview

StepReagents/ConditionsProduct
1Pyridine derivative + Nitro reagentNitro-pyridine
2Nitro-pyridine + Thienyl ethyl halideThis compound

This synthetic route highlights the versatility of pyridine chemistry and its derivatives in creating functional compounds with diverse applications .

Case Study 1: Anticancer Research

In a study published on androgen receptor antagonists, researchers identified that a related compound effectively inhibited tumor growth in prostate cancer models. The mechanism involved blocking androgen receptor pathways, which are critical for tumor proliferation .

Case Study 2: Organic Electronics

A recent investigation into organic semiconductors demonstrated that incorporating thienyl groups into pyridine-based materials significantly enhanced their electronic properties. These findings suggest that this compound could be a candidate for future development in OLED technology .

Mechanism of Action

The mechanism of action of 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thienyl-ethyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine with analogous compounds, focusing on structural features, molecular properties, and reported bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Biological Activity/Notes References
This compound C₁₁H₁₁N₃O₂S 249.29 2-(2-Thienyl)ethyl Potential antimicrobial activity (inferred from analogs)
5-Nitro-N-(1-phenylethyl)pyridin-2-amine C₁₃H₁₃N₃O₂ 255.27 1-Phenylethyl No bioactivity reported; phenyl group enhances lipophilicity
5-Nitro-N-[(2-nitrophenyl)methylideneamino]pyridin-2-amine C₁₂H₉N₅O₄ 287.23 2-Nitrobenzylidene (Schiff base) Antimicrobial activity against S. aureus and E. coli (MIC: 25–50 µg/mL)
5-Nitro-N-[(4-pyrrolidin-1-ylphenyl)methylideneamino]pyridin-2-amine C₁₆H₁₇N₅O₂ 311.34 4-Pyrrolidinylphenyl (Schiff base) Enhanced solubility due to pyrrolidine substituent
N-[2-(Dimethylamino)ethyl]-N-methyl-N-(5-nitro-2-pyridinyl)amine C₁₀H₁₆N₄O₂ 224.26 Dimethylaminoethyl Tertiary amine group may improve membrane permeability

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Schiff base derivatives (e.g., 2-nitrobenzylidene and 4-pyrrolidinylphenyl analogs) exhibit direct antimicrobial activity, with MIC values ranging from 25–50 µg/mL against Gram-positive and Gram-negative bacteria . The thienyl group in the target compound introduces sulfur, which may influence redox properties or metal coordination (e.g., in enzyme inhibition) .

Solubility and Lipophilicity :

  • The pyrrolidinylphenyl substituent in the Schiff base analog (C₁₆H₁₇N₅O₂) improves aqueous solubility compared to purely aromatic substituents .
  • The 1-phenylethyl group in the phenylethyl analog (C₁₃H₁₃N₃O₂) increases lipophilicity, which could enhance blood-brain barrier penetration but reduce water solubility .

Synthetic Pathways: Many analogs, including Schiff bases, are synthesized via condensation reactions between 2-aminopyridine derivatives and aldehydes . The target compound’s ethyl-thienyl side chain likely requires alkylation or nucleophilic substitution during synthesis.

Research Findings and Implications

  • Testing against S. aureus and E. coli at varying concentrations (e.g., 10–100 µg/mL) is recommended .
  • Coordination Chemistry : The thienyl group’s sulfur atom may enable coordination with metal ions (e.g., zinc or copper), as seen in related pyridine-metal complexes (e.g., zinc dinitrate complexes in ) . Such interactions could be exploited for catalytic or therapeutic applications.
  • Structure-Activity Relationships (SAR) : Substituents on the pyridine ring and amine side chain critically influence bioactivity. For example, electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency, while bulky substituents (e.g., pyrrolidinyl) improve solubility .

Biological Activity

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a nitro group and a thienyl-ethyl chain. This unique combination contributes to its diverse biological activities.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways. The presence of the nitro group may enhance its reactivity and ability to form complexes with biological macromolecules, thereby influencing its pharmacological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antiviral Activity

In addition to its antibacterial properties, this compound has also been explored for potential antiviral effects. Preliminary studies indicate that it may inhibit viral replication through mechanisms that require further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thienyl and pyridine rings can significantly affect the potency and selectivity of the compound against various pathogens.

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
5-nitro-2-aminopyridineNitro-pyridine coreModerate antibacterial
2-(2-thienyl)ethylamineThienyl group onlyLow activity
5-nitro-N-ethylpyridin-2-amineEthyl instead of thienylReduced activity

This comparison highlights the unique properties of this compound due to its specific structural features.

Case Studies

Several studies have reported on the efficacy of compounds related to this compound in treating infections caused by resistant strains of bacteria. For instance, one study demonstrated that derivatives with similar structures showed enhanced activity against Mycobacterium tuberculosis, suggesting potential applicability in treating drug-resistant infections .

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